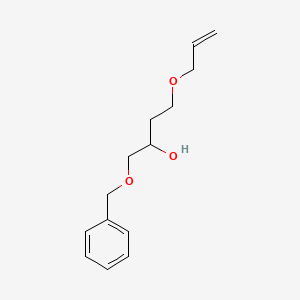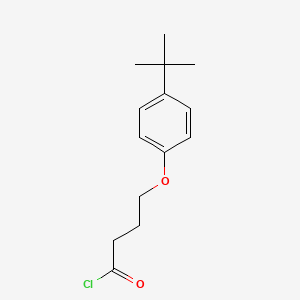![molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3](/img/structure/B12593902.png)
Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both pyrrolidine and thioxanthene moieties in its structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction is usually carried out in the presence of a catalyst under mild heating conditions to achieve good yields.
Industrial Production Methods
Industrial production of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The deposition method and mild heating are crucial factors for product formation .
Chemical Reactions Analysis
Types of Reactions
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[pyrrolidine-3,3’-oxindole]: Known for its anticancer properties and ability to induce apoptotic cell death in cancer cells.
Spiro[pyrrolidine-3,2’-oxindole]: Exhibits similar biological activities but with different structural features and reactivity.
Uniqueness
Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.
Properties
CAS No. |
634153-14-3 |
|---|---|
Molecular Formula |
C16H13NOS |
Molecular Weight |
267.3 g/mol |
IUPAC Name |
spiro[pyrrolidine-4,9'-thioxanthene]-2-one |
InChI |
InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18) |
InChI Key |
KLRUXWXQKBUPID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
germane](/img/structure/B12593878.png)


propanedinitrile](/img/structure/B12593916.png)

